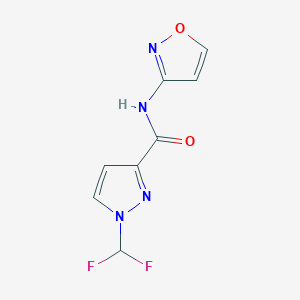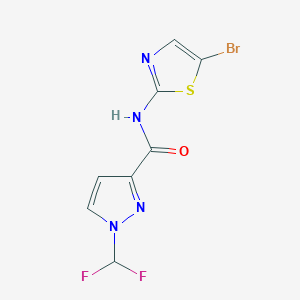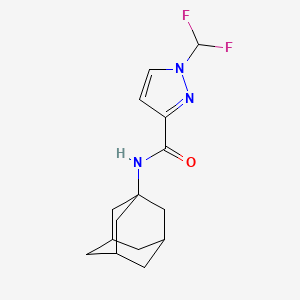
N~3~-(1-ADAMANTYL)-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Descripción general
Descripción
N~3~-(1-ADAMANTYL)-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic compound that has garnered interest in various fields of scientific research. This compound features an adamantyl group, a difluoromethyl group, and a pyrazole ring, making it structurally unique and potentially useful in diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3-(1-ADAMANTYL)-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the reaction of 1-adamantylamine with difluoromethylpyrazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N~3~-(1-ADAMANTYL)-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to introduce hydroxyl groups.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group may yield hydroxylated derivatives, while reduction of the carboxamide group may produce the corresponding amine.
Aplicaciones Científicas De Investigación
N~3~-(1-ADAMANTYL)-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mecanismo De Acción
The mechanism of action of N3-(1-ADAMANTYL)-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantyl group provides structural rigidity, while the difluoromethyl group can enhance binding affinity to certain enzymes or receptors. The pyrazole ring is often involved in hydrogen bonding and other interactions that stabilize the compound within its target site.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- N-(1-adamantyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
Uniqueness
N~3~-(1-ADAMANTYL)-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the difluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds. This modification can enhance its stability, binding affinity, and overall effectiveness in various applications.
Propiedades
IUPAC Name |
N-(1-adamantyl)-1-(difluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N3O/c16-14(17)20-2-1-12(19-20)13(21)18-15-6-9-3-10(7-15)5-11(4-9)8-15/h1-2,9-11,14H,3-8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZNJPQMYZIAGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C=C4)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


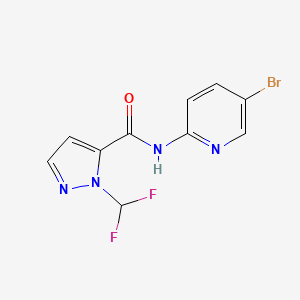
![4-CHLORO-N-[6-ETHYL-2-METHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4336383.png)
![[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](MORPHOLINO)METHANONE](/img/structure/B4336390.png)
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4336402.png)
![N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4336404.png)
![2,3-DIHYDRO-1H-INDOL-1-YL[5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE](/img/structure/B4336410.png)
![(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B4336427.png)
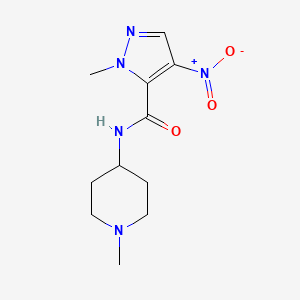
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4336438.png)
methanone](/img/structure/B4336456.png)
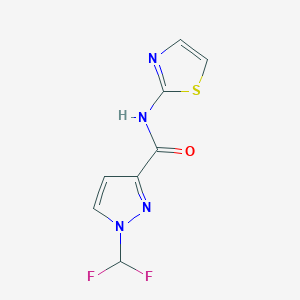
![methyl 3-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4336464.png)
